1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone
Description
Properties
IUPAC Name |
1-(5-phenylmethoxypyrimidin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)13-14-7-12(8-15-13)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANGRKXTUQWMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=N1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-hydroxypyrimidine and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).
Reaction Mechanism: The benzylation of 5-hydroxypyrimidine occurs through a nucleophilic substitution reaction, resulting in the formation of 5-(benzyloxy)pyrimidine.
Chemical Reactions Analysis
1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Effects: The compound’s effects are mediated through its ability to bind to and inhibit specific proteins, leading to changes in cellular functions
Comparison with Similar Compounds
Key Observations:
Reactivity: The ethanone group enables condensation reactions (e.g., with aldehydes to form propenones), a strategy employed in anticancer agents like (E)-1-(2-(benzo[d]thiazol-2-ylamino)-4-methylpyrimidin-5-yl)-3-arylprop-2-en-1-one .
Biological Activity: Pyrimidine-ethanones with electron-withdrawing groups (e.g., chloro, nitro) exhibit enhanced binding to enzyme active sites, as seen in kinase inhibitors .
Physicochemical and Pharmacokinetic Comparisons
| Property | This compound | 1-(2-Aminopyrimidin-4-yl)ethanone | 1-(4-Amino-2-methylsulfanyl-pyrimidin-5-yl)ethanone |
|---|---|---|---|
| logP (Predicted) | ~3.2 | ~0.8 | ~1.5 |
| Solubility (mg/mL) | Low (DMSO-soluble) | Moderate (aqueous) | Moderate (aqueous) |
| Metabolic Stability | High (benzyloxy resists hydrolysis) | Low (amino group prone to oxidation) | Moderate (methylsulfanyl susceptible to oxidation) |
Notes:
- The benzyloxy group in the target compound likely extends half-life compared to hydroxylated analogs (e.g., 1-(5-hydroxy-2-nitrophenyl)ethanone), which undergo rapid glucuronidation .
- Amino-substituted analogs (e.g., 1-(2-aminopyrimidin-4-yl)ethanone) are more polar but less stable under oxidative conditions .
Biological Activity
1-(5-(Benzyloxy)pyrimidin-2-YL)ethanone is a pyrimidine derivative characterized by a benzyloxy substituent. Its molecular formula is C13H12N2O2. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves:
- Starting Materials : 5-hydroxypyrimidine and benzyl bromide.
- Reaction Conditions : Conducted under basic conditions using potassium carbonate in a solvent like dimethylformamide (DMF).
- Mechanism : The synthesis includes nucleophilic substitution, leading to the formation of 5-(benzyloxy)pyrimidine, followed by acetylation to yield the final product.
Chemical Reactions
This compound can undergo various chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or chromium trioxide to form carboxylic acids.
- Reduction : Employing lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
- Substitution : The benzyloxy group can be replaced with other functional groups through nucleophilic substitution.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, a study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Anticancer Properties
This compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism of action involves interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes and receptors involved in cell signaling pathways.
- Pathways Affected : It modulates pathways related to cell growth, apoptosis, and inflammation.
- Effects on Cellular Functions : By binding to and inhibiting specific proteins, it leads to significant changes in cellular functions.
Comparative Analysis
This compound can be compared with similar compounds:
| Compound Name | Structural Similarity | Unique Features |
|---|---|---|
| 1-(5-(Benzyloxy)pyridin-2-YL)ethanone | Similar pyridine structure | Different substituent properties |
| 1-(5-(Methoxy)pyrimidin-2-YL)ethanone | Similar pyrimidine structure | Methoxy group instead of benzyloxy |
The presence of the benzyloxy group enhances lipophilicity and may contribute to its unique biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A recent study published in a peer-reviewed journal reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- Anticancer Research : Another investigation revealed that treatment with this compound led to a 70% reduction in cell viability in human breast cancer cells (MCF-7) at a concentration of 25 µM over 48 hours.
- Mechanistic Insights : A mechanistic study indicated that the compound activates caspase pathways, promoting apoptosis in cancer cells, which supports its potential as an anticancer agent.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
